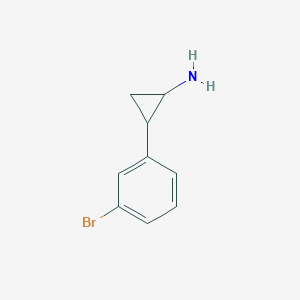

2-(3-Bromophenyl)cyclopropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

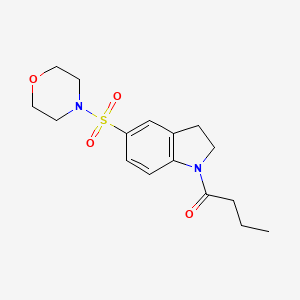

“2-(3-Bromophenyl)cyclopropan-1-amine” is a chemical compound with the CAS Number: 1807920-14-4 . It has a molecular weight of 248.55 . The IUPAC name for this compound is (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(3-Bromophenyl)cyclopropan-1-amine” is 1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Bromophenyl)cyclopropan-1-amine” are not available, it’s known that cyclopropane structures can be formed via reactions with carbenes .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Mechanistic Aspects in Cyclopropanation

Research by Yueh and Bauld (1997) explored the cyclopropanation of various styrenes, highlighting the role of aminium salts like tris(4-bromophenyl)aminium in the reaction mechanism. This study provides insights into the ionization steps crucial in cyclopropanation, a process potentially relevant to the behavior of compounds like 2-(3-Bromophenyl)cyclopropan-1-amine (Yueh & Bauld, 1997).

Synthesis of Benzimidazoles

Lygin and Meijere (2009) demonstrated the reaction of o-Bromophenyl isocyanide with primary amines to form 1-substituted benzimidazoles. This synthesis, involving compounds structurally related to 2-(3-Bromophenyl)cyclopropan-1-amine, reveals potential applications in creating diverse organic structures (Lygin & Meijere, 2009).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described a methodology for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This approach, preserving enantiomeric purity, could be relevant in understanding the reactivity of 2-(3-Bromophenyl)cyclopropan-1-amine (Lifchits & Charette, 2008).

Synthesis of Cyclopropyl Amines

Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, which could include structures like 2-(3-Bromophenyl)cyclopropan-1-amine, through the reaction of enamines with Et3Al and CH2I2. Their findings open avenues for efficient preparation of cyclopropyl amines, a significant area in organic chemistry (Kadikova et al., 2015).

Formation of Donor-Acceptor Cyclopropanes

Nishikata et al. (2015) investigated the synthesis of donor-acceptor cyclopropanes via a [2+1] cycloaddition reaction. They utilized 2-bromoesters and styrenes, revealing a method potentially relevant to forming structures related to 2-(3-Bromophenyl)cyclopropan-1-amine (Nishikata et al., 2015).

Sigma Receptor Ligands

Schinor et al. (2020) discovered that stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally related to 2-(3-Bromophenyl)cyclopropan-1-amine, are potent σ receptor ligands. This highlights potential applications in neurological research or drug development (Schinor et al., 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVKOAMEQVZCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)cyclopropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)